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Introduction
Cryogenic transmission electron microscopy (Cryo-TEM) is a powerful imaging technique for

the characterization of lipid vesicles, providing high-resolution information on their size,

morphology, and lamellarity in a near-native, hydrated state.[1][2][3][4] This is achieved by

rapidly vitrifying a thin aqueous film of the vesicle suspension, which preserves the sample in a

layer of amorphous ice, thus avoiding artifacts associated with conventional electron

microscopy techniques that require dehydration and staining.[1][3][4] 1,2-dioleoyl-sn-glycero-3-

phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid commonly used to prepare model

membranes that mimic the prokaryotic plasma membrane. This document provides a detailed

protocol for the preparation and Cryo-TEM imaging of DOPG vesicles.

Experimental Protocols
I. Preparation of DOPG Unilamellar Vesicles by
Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large

unilamellar vesicles (LUVs) with a defined size distribution.

Materials:
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DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) in chloroform

Chloroform, HPLC grade

Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

Nitrogen or Argon gas

Mini-extruder apparatus

Polycarbonate membranes with desired pore size (e.g., 100 nm)

Glass vials

Heating block or water bath

Vortex mixer

Procedure:

Lipid Film Formation:

In a clean glass vial, add the desired amount of DOPG in chloroform.

Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin

lipid film on the bottom and sides of the vial.

To ensure complete removal of the solvent, place the vial under high vacuum for at least 2

hours or overnight.[5]

Hydration:

Hydrate the dry lipid film with the desired buffer by adding the buffer to the vial. The final

lipid concentration is typically in the range of 1-10 mg/mL.

Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of

multilamellar vesicles (MLVs).[5]

Freeze-Thaw Cycles:
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Subject the MLV suspension to 5-10 freeze-thaw cycles to enhance the encapsulation

efficiency and promote the formation of unilamellar vesicles.

Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a water

bath set to a temperature above the phase transition temperature of DOPG (-18°C), for

instance, at room temperature.[6]

Extrusion:

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired

pore size (e.g., 100 nm).[5]

Transfer the vesicle suspension to one of the syringes of the extruder.

Pass the suspension through the membranes by pushing the plunger of one syringe, then

the other. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to

ensure that the final vesicle suspension is in the desired syringe.[6] The resulting solution

should be a translucent suspension of unilamellar vesicles.

II. Cryo-TEM Grid Preparation (Vitrification)
This protocol describes the preparation of a thin, vitrified layer of the DOPG vesicle suspension

for Cryo-TEM imaging.

Materials:

DOPG vesicle suspension

TEM grids with a holey carbon support film (e.g., Quantifoil R2/2)

Glow discharger

Plunge-freezing apparatus (e.g., Vitrobot)

Liquid ethane

Liquid nitrogen
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Filter paper

Procedure:

Grid Preparation:

Glow discharge the TEM grids for 15-30 seconds to render the carbon surface hydrophilic.

[6]

Sample Application and Plunge-Freezing:

Set up the plunge-freezing apparatus. The environmental chamber should be set to a high

humidity (e.g., >95%) to minimize sample evaporation.

Apply 3-4 µL of the DOPG vesicle suspension to the shiny side of the glow-discharged

grid.[6]

Blot the excess liquid from the grid using filter paper to create a thin aqueous film across

the holes of the carbon support. The blotting time is a critical parameter and typically

ranges from 2 to 5 seconds.

Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the

sample.[6]

Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.

III. Cryo-TEM Imaging
Instrumentation and Parameters:

Transmission Electron Microscope: A 200-300 kV TEM equipped with a field emission gun

(FEG), a low-dose imaging software, and a direct electron detector is recommended.[6]

Data Acquisition:

Images are acquired under low-dose conditions to minimize radiation damage to the

sample. A total electron dose should be kept below 20 e⁻/Å².[6]
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A defocus range of -1.5 to -3.0 µm is typically used to enhance phase contrast.[1][6]

Images are recorded using a direct electron detector in counting mode.

Data Presentation
Quantitative data from Cryo-TEM analysis of DOPG vesicles can be summarized for easy

comparison.

Table 1: Typical Characterization Parameters for DOPG Vesicles (Prepared by 100 nm

Extrusion)

Parameter Typical Value/Range Method of Determination

Mean Diameter 80 - 120 nm

Measurement from multiple

Cryo-TEM images using image

analysis software (e.g.,

ImageJ/Fiji).

Size Distribution
Polydispersity Index (PDI) <

0.2

Statistical analysis of the

diameters of a large population

of vesicles.

Morphology Predominantly spherical
Visual inspection of Cryo-TEM

images.

Lamellarity > 95% unilamellar

Visual inspection of individual

vesicles in high-magnification

Cryo-TEM images.[7]

Bilayer Thickness ~3.5 - 4.5 nm

Measurement of the distance

between the two high-density

leaflets of the vesicle

membrane in Cryo-TEM

images.[8]

Mandatory Visualization
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Experimental Workflow for Cryo-TEM Characterization of
DOPG Vesicles

Vesicle Preparation

Cryo-TEM

Data Analysis

DOPG Lipid Film Formation

Hydration of Lipid Film

Addition of buffer
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Caption: Workflow for DOPG vesicle characterization by Cryo-TEM.

Data Analysis and Interpretation
The analysis of Cryo-TEM images of DOPG vesicles involves several steps:

Image Pre-processing: Raw movie frames are typically motion-corrected and aligned to

generate a final micrograph. Contrast transfer function (CTF) correction may also be applied.

Vesicle Characterization:

Size and Shape: The diameter and circularity of a statistically significant number of

vesicles (e.g., >100) are measured using image analysis software. This allows for the

determination of the mean size and size distribution.

Lamellarity: Vesicles are visually inspected to determine the number of lipid bilayers. The

percentage of unilamellar vesicles is a key quality attribute.

Bilayer Thickness Measurement: The distance between the two electron-dense headgroup

regions of the lipid bilayer is measured at multiple points around the circumference of several

vesicles to obtain an average bilayer thickness.[8]

By following this detailed protocol, researchers can obtain high-quality, reproducible Cryo-TEM

data for the comprehensive characterization of DOPG vesicles, which is crucial for their

application in drug delivery and as model membrane systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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